molecular formula C3H4O3 B133899 Ethylene carbonate CAS No. 96-49-1

Ethylene carbonate

Cat. No. B133899
CAS RN: 96-49-1
M. Wt: 88.06 g/mol
InChI Key: KMTRUDSVKNLOMY-UHFFFAOYSA-N
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Description

Ethylene carbonate is a compound that can be synthesized from various starting materials, including urea and ethylene glycol. The synthesis process can be catalyzed by metal oxides, with ZnO showing high activity for this reaction. The selectivity for the formation of five-membered cyclic carbonates, such as ethylene carbonate, is higher than that for six-membered cyclic carbonates when reacting urea with various diols .

Synthesis Analysis

The synthesis of ethylene carbonate can be achieved through different methods. One approach involves the reaction of urea and ethylene glycol over metal oxides, where the catalysts' acid and base properties are crucial for the reaction's success . Another method includes the transesterification of ethylene carbonate with methanol, using either poly-4-vinyl pyridine as a base catalyst or N-heterocyclic carbenes as organocatalysts . Additionally, ethylene carbonate can be synthesized from carbon dioxide and 1,2-diols at atmospheric pressure, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by treatment with 1-bromobutane .

Molecular Structure Analysis

Ethylene carbonate's molecular structure allows for its participation in various chemical reactions. For instance, it can undergo Pd(0)-catalyzed 1,1-diarylation to produce biologically relevant 1,1-diarylalkanes . The molecular structure also enables the synthesis of copolymers, such as poly(ethylene glycol)-b-poly(carbonate-lactic acid) copolymers, which can be further modified to introduce functional groups like biotin .

Chemical Reactions Analysis

Ethylene carbonate is versatile in chemical reactions. It can be used as a starting material for the synthesis of dimethyl carbonate via transesterification . It also participates in the synthesis of random copolymers when reacted with 2,2-dimethyltrimethylene carbonate, catalyzed by lanthanide complexes . Moreover, ethylene carbonate can react with carboxylic acids or heterocycles to produce various derivatives, including 2-hydroxyethyl esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylene carbonate and its derivatives have been extensively studied. For example, the copolymer poly[(ethylene carbonate)-co-(ethylene oxide)] synthesized by ring-opening polymerization is amorphous with a low glass transition temperature and onset decomposition temperature, indicating its potential for various applications . The random copolymers of ethylene carbonate exhibit decreased crystallinity and melting temperatures with increasing ethylene carbonate content, which also affects their mechanical properties . These properties are essential for potential applications in fields such as biomedical research.

Scientific Research Applications

Nanocomposites and Biomaterials

  • Nanocomposites of Polymeric Biomaterials: Ethylene carbonate is involved in the development of nanocomposites using aliphatic polycarbonates (APCs), which show promise in various biomedical applications, including drug delivery systems and tissue engineering. The unique physical and chemical properties of APCs containing ethylene carbonate, like poly(ethylene carbonate), make them a subject of significant scientific interest (Taraghi et al., 2017).

Battery Technology

  • Lithium Metal Batteries: Ethylene carbonate-based electrolytes are being studied for lithium metal batteries (LMBs), as they play a crucial role in regulating the solvation structure of lithium ions, which is vital for improving battery performance (Piao et al., 2022).
  • Dielectric Relaxation in Battery Solvents: Ethylene carbonate is a common solvent in lithium-ion batteries. Research into its dielectric properties using molecular dynamics simulations helps in understanding ion dissolution and diffusion in these media, which is crucial for battery performance (You et al., 2016).

Materials Science

  • Gas Diffusion in Carbon Isotope Production: Ethylene carbonate is utilized in the gas diffusion separation experiment for the production of carbon-13 isotope, which has applications in medical diagnosis and food safety (Li et al., 2022).
  • Organocatalytic Polymerization: Ethylene carbonate undergoes organocatalytic polymerization to create poly(ether carbonate)s, which are water-soluble, amorphous, and degradable polymers, useful in various applications (Kapiti et al., 2015).

Safety And Hazards

Ethylene carbonate is harmful if swallowed and causes skin and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment as required .

Future Directions

The use of ethylene carbonate as an electrolyte in lithium batteries is the primary driver of the global ethylene carbonate market . As the demand for sustainable and eco-friendly alternatives rises, the ethylene carbonate market is poised for continued expansion and innovation .

properties

IUPAC Name

1,3-dioxolan-2-one
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InChI

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2
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InChI Key

KMTRUDSVKNLOMY-UHFFFAOYSA-N
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Canonical SMILES

C1COC(=O)O1
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Molecular Formula

C3H4O3
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Related CAS

26041-91-8
Record name Ethylene carbonate homopolymer
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DSSTOX Substance ID

DTXSID2026600
Record name 1,3-Dioxolan-2-one
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Molecular Weight

88.06 g/mol
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Physical Description

Liquid; Other Solid, Colorless, odorless solid or liquid; [Hawley] Solid below 36.4 deg C, liquid above this temperature; supercools (remains liquid) at temperatures below its melting point; [CHEMINFO] Colorless solidified mass; Soluble in water; [MSDSonline]
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Boiling Point

248 °C
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Flash Point

143 °C, 290 °F (143 °C) (Open Cup)
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Solubility

Soluble in water, alcohol, ether, and benzene, Miscible (40%) with water, alcohol, ethyl acetate, benzene, and chloroform; soluble in ether, n-butanol, and carbon tetrachloride., Insoluble in gasoline and turpentine oil.
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Density

1.3214 at 39 °C
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Vapor Density

3.04 (Air=1)
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Vapor Pressure

0.0098 [mmHg], 9.8X10-3 mm Hg @ 25 °C
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Impurities

Fractionally distilled ethylene carbonate three times in a column of single-turn glass helices under 3 torr. Analysis by NMR, VPC, and IR showed no detectable impurities.
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Product Name

Ethylene carbonate

Color/Form

Monoclinic plates, Colorless solid or liquid, Solid at room temperature., Colorless liquid or crystalline solid.

CAS RN

96-49-1
Record name Ethylene carbonate
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Melting Point

36.4 °C
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Synthesis routes and methods I

Procedure details

A 10:1 mole ratio of ethylene carbonate to dipropylene glycol is heated with stirring under a nitrogen atmosphere for 4 hours at 175° C. using 0.5 percent sodium stannate trihydrate as catalyst to give 100 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 14.7 percent carbon dioxide The catalyst is removed as in Example 1.
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Synthesis routes and methods II

Procedure details

A 50:1 mole ratio of ethylene carbonate:monoethylene glycol is heated with stirring under a nitrogen atmosphere for 88 hours at 135° C. using 0.2 percent Na2SnO3.3H2O as catalyst to give 96.6 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 27.6 percent carbon dioxide.
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Synthesis routes and methods III

Procedure details

A 10:1 mole ratio of ethylene carbonate to aminated poly(propylene glycol) (Jeffamine D-400, Mw=430, a product of the Jefferson Chemical Division of Texaco) is heated with stirring under a nitrogen atmosphere for 19 hours at 135° C. using 0.5 percent sodium stannate trihydrate as catalyst to give 96 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 11.1 percent carbon dioxide. The catalyst is removed in Example 1.
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Yield
96%
Yield
11.1%

Synthesis routes and methods IV

Procedure details

A 10:1 mole ratio of ethylene carbonate to polyester polyol (poly(caprolactone) diol, MW=530) is heated with stirring under a nitrogen atmosphere for 4 hours at 175° C. using 0.5 percent sodium stannate trihydrate as catalyst to give 97.9 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 19.2 percent carbon dioxide. The catalyst is removed as in Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylene carbonate
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Ethylene carbonate
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Ethylene carbonate
Reactant of Route 4
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Ethylene carbonate
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Ethylene carbonate
Reactant of Route 6
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Ethylene carbonate

Citations

For This Compound
168,000
Citations
CJ Brown - Acta Crystallographica, 1954 - scripts.iucr.org
… The structure of crystalline ethylene carbonate has been determined … Introduction Ethylene carbonate was chosen for a crystal-… of ethylene carbonate would fill these gaps in knowledge. …
Number of citations: 117 scripts.iucr.org
L Xing, X Zheng, M Schroeder, J Alvarado… - Accounts of chemical …, 2018 - ACS Publications
Conspectus As one of the landmark technologies, Li-ion batteries (LIBs) have reshaped our life in the 21stcentury, but molecular-level understanding about the mechanism underneath …
Number of citations: 244 pubs.acs.org
R Payne, IE Theodorou - The Journal of Physical Chemistry, 1972 - ACS Publications
… reported in the case of ethylene carbonate and some closely re… the case of ethylene carbonate the spectroscopic data seem … at 1 MHz for ethylene carbonate, propylene carbonate, and …
Number of citations: 274 pubs.acs.org
T Li, PB Balbuena - Chemical Physics Letters, 2000 - Elsevier
… A mechanism for the reduction of ethylene carbonate proposed by D. Aurbach, MD Levi, E. … Further reaction of the carbonate ion with lithium ion or with another ethylene carbonate …
Number of citations: 82 www.sciencedirect.com
O Borodin, GD Smith - The Journal of Physical Chemistry B, 2006 - ACS Publications
Molecular dynamics (MD) simulations using a many-body polarizable force field were performed on ethylene carbonate (EC) doped with lithium bistrifluoromethanesulfonamide (LiTFSI) …
Number of citations: 211 pubs.acs.org
JC Lee, MH Litt - Macromolecules, 2000 - ACS Publications
… ethylene carbonate links (reaction temperature was about 150 C and reaction time was 72−98 h). The polymerization mechanism of ethylene carbonate … paper, ethylene carbonate was …
Number of citations: 193 pubs.acs.org
G Rokicki, A Piotrowska - Polymer, 2002 - Elsevier
… ethylene carbonate, due to ecological and economic reasons (ethylene carbonate is easily … It is worth mentioning that the homopolymerisation of ethylene carbonate is impossible, due …
Number of citations: 254 www.sciencedirect.com
SE Sloop, JK Pugh, S Wang, JB Kerr… - … and Solid-State …, 2001 - iopscience.iop.org
The thermal decomposition of in a mixture (1: 1 molar ratio) of ethylene carbonate (EC)/dimethyl carbonate (DMC) at 85 C is compared to the reaction between EC/DMC and gas. Both …
Number of citations: 656 iopscience.iop.org
JC Soetens, C Millot, B Maigret - The Journal of Physical …, 1998 - ACS Publications
… Molecular dynamics simulations of Li + BF 4 - in liquid ethylene carbonate, propylene … been obtained at 323 and 348 K in ethylene carbonate, 298 and 323 K in propylene carbonate, …
Number of citations: 216 pubs.acs.org
L Vogdanis, B Martens, H Uchtmann… - Die …, 1990 - Wiley Online Library
… SUMMARY The polymerization of ethylene carbonate using different metal alkoxides results in poly(… Poly(ethy1ene carbonate) is not accessible from ethylene carbonate by variation of …
Number of citations: 201 onlinelibrary.wiley.com

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